Ethyl 2-(adamantan-2-yl)-3-aminopropanoate is a compound belonging to the class of adamantane derivatives. Adamantane itself is a polycyclic hydrocarbon characterized by its unique cage-like structure, which imparts significant stability and rigidity to its derivatives. This compound is specifically noted for its potential applications in organic synthesis and biological research, particularly due to its structural features that allow for interactions in biological systems and materials science .
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate is classified as an amino acid derivative, specifically a β-amino acid. It is synthesized from adamantane derivatives through various chemical reactions, typically involving alkylation and amination processes. The compound can be found in various databases and literature focusing on organic chemistry and medicinal chemistry applications .
The synthesis of ethyl 2-(adamantan-2-yl)-3-aminopropanoate generally involves several key steps:
In one method described in the literature, catalytic hydrogenation is employed to reduce unsaturated precursors to yield ethyl 2-(adamantan-2-yl)-3-aminopropanoate. Specifically, 10% palladium on carbon is used as a catalyst under acidic conditions (using concentrated hydrochloric acid) to facilitate this transformation . The reaction conditions are optimized for yield and purity, often achieving yields upwards of 85% .
The molecular formula for ethyl 2-(adamantan-2-yl)-3-aminopropanoate is . Key structural features include:
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate can undergo various chemical reactions:
For oxidation, potassium permanganate or chromium trioxide may be used as oxidizing agents. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. Substitution reactions typically involve alkyl or aryl halides under appropriate conditions .
The mechanism of action for ethyl 2-(adamantan-2-yl)-3-aminopropanoate primarily involves its interaction with biological targets through its amino group and the unique properties imparted by the adamantane structure.
Research indicates that similar adamantane derivatives can inhibit specific enzymes, such as soluble epoxide hydrolase (sEH), which plays a role in fatty acid metabolism. The presence of a methylene or ethylene spacer between functional groups enhances both inhibitory activity and solubility in aqueous environments .
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate typically appears as a colorless oil or crystalline solid depending on its form (free base or hydrochloride salt). Its melting point and boiling point are influenced by its molecular weight and structural characteristics.
The compound exhibits stability due to the adamantane core, which contributes to its resistance to degradation under various conditions. Its solubility in organic solvents makes it suitable for various chemical reactions in organic synthesis .
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate has several scientific applications:
Adamantane’s pharmaceutical journey began with the antiviral amantadine (1-adamantyl substitution), approved in 1966 for influenza A. The subsequent development of rimantadine (α-methyl-1-adamantylmethylamine) demonstrated that strategic functionalization improves tolerability and efficacy. These first-generation compounds established adamantane’s capacity to disrupt viral ion channels via steric bulk and lipophilic anchoring [4].
The 2000s witnessed a pivotal shift toward 2-substituted adamantane derivatives, driven by limitations of 1-isomers: metabolic lability (C1-hydroxylation) and conformational rigidity that hindered target engagement diversity. Ethyl 2-(adamantan-2-yl)-3-aminopropanoate emerged from this wave, exploiting the directional flexibility of the 2-position. Unlike 1-adamantyl analogues, its stereogenic carbon adjacent to the adamantane cage enables configurational tuning for selective binding [6] [7]. This progression illustrates the pharmacophore’s evolution:
Table 1: Generational Shifts in Adamantane Drug Design
Generation | Representative Compound | Structural Features | Therapeutic Application |
---|---|---|---|
1st (1960s) | Amantadine | 1-Amino substitution | Antiviral |
2nd (1980s) | Rimantadine | 1-(α-Methyl)aminoalkyl chain | Antiviral (optimized) |
3rd (2000s+) | Ethyl 2-(adamantan-2-yl)-3-aminopropanoate | 2-Substituted amino acid ester | Broad-spectrum scaffold |
Adamantane’s incorporation into bioactive scaffolds like Ethyl 2-(adamantan-2-yl)-3-aminopropanoate leverages three cardinal properties:
Lipophilicity Enhancement: The cage’s alicyclic structure elevates logP values, promoting passive diffusion across biological membranes. With a molecular weight of 251.36 g/mol and calculated logP ~3.2 (C15H25NO2), this compound balances hydrophobicity with hydrogen-bonding capacity (amine + ester) to traverse cell barriers efficiently [1] [3].
Steric Stabilization: Adamantane’s diamondoid framework imposes conformational constraints on appended functional groups. The 2-substituted propanoate chain adopts a fixed orientation relative to the cage, reducing entropic penalties upon target binding. This rigidity enhances selectivity for sterosensitive sites (e.g., enzymatic pockets) [4] [6].
Metabolic Resistance: Unlike linear alkyl chains, adamantane resists cytochrome P450-mediated oxidation due to its bridgehead carbon bonding and electron density distribution. Ethyl 2-(adamantan-2-yl)-3-aminopropanoate thus exhibits prolonged plasma half-life compared to non-caged analogs (e.g., ethyl 3-amino-2-(cyclopentylmethyl)propanoate, CAS 1247195-02-3) [6] [7].
The bioactivity of adamantane derivatives critically depends on substitution patterns:
Positional Isomer Effects: Attachment at the 2-position (vs. 1- or 4-) enables optimal spatial orientation of the propanoate sidechain. The 2-adamantyl group’s near-equatorial vectoring projects the -CH(NH2)COOEt moiety away from the cage, minimizing steric clash and maximizing target accessibility. Computational models confirm a ~20° reduction in dihedral strain versus 1-substituted isomers [2] [3].
Functional Group Interplay: The compound’s design integrates cationic (primary amine), hydrogen-bond acceptor (ester), and hydrophobic (adamantane) domains. This triad enables multipoint interactions with biological targets:
Table 2: Physicochemical Properties of Ethyl 2-(Adamantan-2-yl)-3-Aminopropanoate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₅H₂₅NO₂ | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 251.36 g/mol | Compliant with Lipinski’s Rule of Five |
Hydrogen Bond Acceptors | 3 (2xO, 1xN) | Facilitates target binding |
Hydrogen Bond Donors | 1 (NH₂) | Enhances solubility & target interaction |
SMILES | O=C(OCC)C(C1C2CC3CC(C2)CC1C3)CN | Encodes stereochemistry & functional groups |
CAS No.: 37223-96-4
CAS No.:
CAS No.: 50409-81-9
CAS No.:
CAS No.: 94087-41-9